molecular formula C21H20ClN3O3 B4504730 6-CHLORO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE

6-CHLORO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE

Cat. No.: B4504730
M. Wt: 397.9 g/mol
InChI Key: HQZLBBMXOGJACM-UHFFFAOYSA-N
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Description

6-Chloro-2-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chromenone core, a piperazine ring, and a pyridine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromenone intermediate.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated chromenone-piperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Chloro-2-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-pyridinol: Shares the pyridine and chloro functional groups but lacks the piperazine and chromenone moieties.

    4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: Contains a piperazine ring and similar functional groups but has a different core structure.

Uniqueness

The uniqueness of 6-chloro-2-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}-4H-chromen-4-one lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-2-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-16-1-2-19-17(13-16)18(26)14-20(28-19)21(27)25-11-9-24(10-12-25)8-5-15-3-6-23-7-4-15/h1-4,6-7,13-14H,5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZLBBMXOGJACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE
Reactant of Route 2
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6-CHLORO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE
Reactant of Route 3
6-CHLORO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE
Reactant of Route 4
6-CHLORO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE
Reactant of Route 5
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6-CHLORO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE
Reactant of Route 6
Reactant of Route 6
6-CHLORO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE

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